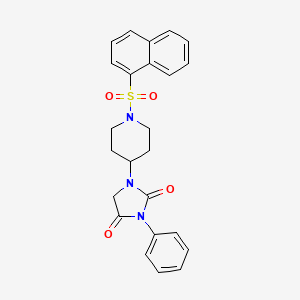![molecular formula C32H36N4O9 B2520856 2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione CAS No. 324014-06-4](/img/structure/B2520856.png)
2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione" is a complex molecule that likely contains multiple functional groups and structural motifs common to isoindoline-1,3-dione derivatives. These derivatives are known for their biological activity and potential use in pharmaceuticals, particularly as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of Alzheimer’s disease treatment .
Synthesis Analysis
The synthesis of related isoindoline-1,3-dione derivatives has been reported using various methods. For instance, ultrasound-assisted synthesis has been employed to create 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives using ethanol as a solvent, which is considered environmentally benign . Another method involves photoinduced direct oxidative annulation to access highly functionalized polyheterocyclic compounds . These methods highlight the potential for creating complex molecules without the need for transition metals or oxidants, which is beneficial for green chemistry.
Molecular Structure Analysis
The molecular structure of isoindoline-1,3-dione derivatives has been characterized using various spectroscopic techniques and crystallography. For example, the crystal structure of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was analyzed and compared with theoretical models, showing a close correlation . Additionally, the structure of 3-(1,3-dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium perchlorate was determined using X-ray diffraction, revealing a helical motif in its supramolecular structure .
Chemical Reactions Analysis
Isoindoline-1,3-dione derivatives can participate in various chemical reactions. They have been used in cyclopropanation reactions catalyzed by rhodium(II) and have been incorporated into Schiff bases, which are known for their liquid crystalline behavior . The reactivity of these compounds is influenced by their functional groups and the presence of electron-withdrawing or electron-donating substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline-1,3-dione derivatives are influenced by their molecular structure. For instance, the mesogenic Schiff bases derived from isoindoline-1,3-dione displayed enantiotropic liquid crystalline behavior with nematic texture, and some also exhibited smectic A phase . The HOMO and LUMO band gaps of these compounds were also studied, providing insights into their electronic properties. Additionally, the synthesis of novel stable donor-acceptor polymer semiconductors based on 2-oxoindolin-3-ylidene derivatives for n-type organic thin film transistors indicates the potential for these compounds in electronic applications .
科学的研究の応用
Lurasidone: Efficacy and Safety in Psychotic and Mood Disorders
Lurasidone is a novel antipsychotic drug with a distinct pharmacodynamic profile, showing effectiveness and good tolerability in short-term treatment of schizophrenia and acute bipolar depression. It poses a low risk of inducing weight gain, metabolic, or cardiac abnormalities, although its risk of akathisia may be higher compared to other modern antipsychotics. More research is needed for long-term effects in schizophrenia and bipolar disorder and for other potential indications (Pompili et al., 2018).
Synthetic Utilities of O-Phenylenediamines
This review discusses the methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, highlighting their biological applications. The synthesis and applications of azolylthiazoles are also reviewed, showing the importance of these compounds in creating fluorescent systems and in the development of cyanomethyl esters of arylacetic acids through a mild procedure (Ibrahim, 2011).
Downstream Processing of Biologically Produced Diols
This paper reviews methods for the recovery and purification of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the need for improvements in yield, purity, and energy consumption. Aqueous two-phase extraction, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations are suggested for future attention (Xiu & Zeng, 2008).
Amyloid Imaging in Alzheimer's Disease
This review focuses on the development of amyloid imaging ligands for in vivo measurement of amyloid in the brain of Alzheimer's disease patients. It highlights the significance of PET amyloid imaging in understanding the pathophysiological mechanisms, enabling early disease detection, and evaluating new anti-amyloid therapies (Nordberg, 2007).
Mesotrione Herbicide: Efficiency, Effects, and Fate in the Environment
Mesotrione is an herbicide used in maize cultures, exhibiting a favorable toxicological and environmental profile according to scientific studies. Its fast degradation by soil microorganisms ensures a low risk to groundwater, and its residues in soil and maize are below the quantification limit. Future research should focus on the effects of associated pesticides and the risk assessment of its transformation products (Carles, Joly, & Joly, 2017).
特性
IUPAC Name |
2-[1-[13-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O9/c1-21(35-29(39)23-7-3-4-8-24(23)30(35)40)27(37)33-11-15-43-16-12-34(14-18-45-20-19-44-17-13-33)28(38)22(2)36-31(41)25-9-5-6-10-26(25)32(36)42/h3-10,21-22H,11-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDVGFXGJMUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCCN(CCOCCOCC1)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

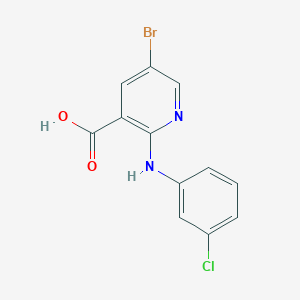

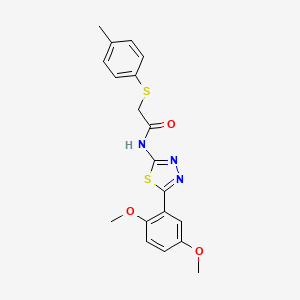


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)
![8-(3-hydroxypropyl)-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2520784.png)
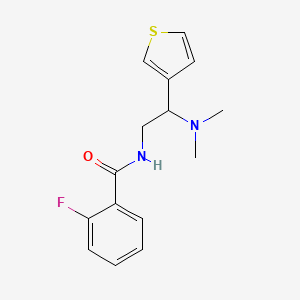
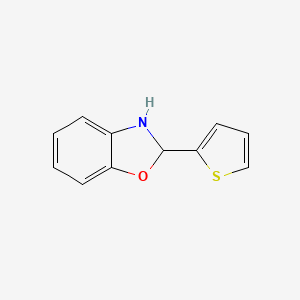

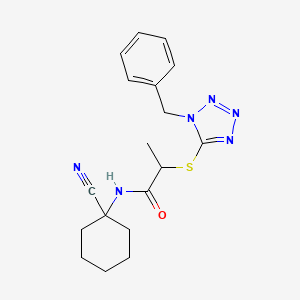
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)
![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)
